molecular formula C7H10N4 B3362343 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine CAS No. 97482-20-7

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B3362343
CAS No.: 97482-20-7
M. Wt: 150.18 g/mol
InChI Key: JMHMEOOBIFYRQC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Its core structure is a privileged heterocyclic framework that resembles naturally occurring purine bases, allowing it to interact effectively with a variety of biological targets . In oncology research, this scaffold serves as a key precursor for developing potent enzyme inhibitors. Researchers have utilized this core to design novel p97 inhibitors, which induce endoplasmic reticulum stress and apoptosis in cancer cells, showing promising efficacy in models of acute myeloid leukemia (AML) . Furthermore, the scaffold is integral to the design of microtubule targeting agents, which can disrupt tubulin dynamics and inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies . The structure is also highly amenable to functionalization, enabling the creation of derivatives that act as multi-target therapeutic agents. Amino-functionalized derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), a key target in cancers like non-small-cell lung carcinoma . These compounds can induce cell cycle arrest and promote apoptosis in cancer cells, while also exhibiting moderate antibacterial activity against pathogens such as E. coli and P. aeruginosa , making them valuable for dual-activity research programs . The ongoing exploration of this compound and its derivatives continues to reveal its potential across multiple therapeutic areas, establishing it as a valuable chemical tool for researchers aiming to develop new targeted and effective treatments.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-7-10-4-5-2-1-3-9-6(5)11-7/h4H,1-3H2,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHMEOOBIFYRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2NC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539708
Record name 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97482-20-7
Record name 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97482-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine-2,3-dione, while reduction may produce tetrahydropyrido[2,3-d]pyrimidin-2-amine derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Ring Position and Substitution Effects

Pyrido[4,3-d]pyrimidin-2-amine Derivatives
  • Structure : Differs in the fusion position of the pyridine and pyrimidine rings ([4,3-d] vs. [2,3-d]).
  • Properties : Exhibits higher rigidity due to the fused ring geometry, influencing binding to targets like BET bromodomains (BDs). For example, N-acetylated pyrido[4,3-d]pyrimidin-4(1H)-one derivatives show enhanced affinity for BRD3 BDs (Kd < 100 nM) compared to [2,3-d] isomers .
  • Applications : Used as precursors for tetrahydropteroic acid derivatives, suggesting roles in folate metabolism pathways .
Thieno[2,3-d]pyrimidine Analogues
  • Structure: Replaces the pyridine ring with a thiophene (e.g., 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-amine).
  • For instance, compound 6 (a methoxy-substituted derivative) demonstrated potent cytotoxicity (IC₅₀ = 0.8 µM in leukemia cells) .
  • Synthesis : Prepared via cyclization with formamidine acetate in DMF, yielding 70–85% purity .
Substituted Derivatives
  • 4-Chloro Variant : 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (C₇H₉ClN₄, MW 184.63 g/mol) introduces a chlorine atom at position 4, enhancing electrophilicity and enabling nucleophilic substitution reactions. This derivative is critical in kinase inhibitor optimization .
  • Fluorophenyl/Nitro Derivatives : Compounds like 6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine exhibit altered electronic profiles, improving interactions with hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Solubility Key Substituent Biological Target
5,6,7,8-THP[2,3-d]pyrimidin-2-amine 150.18 Soluble in DMF/DMSO –NH₂ BET proteins, kinases
4-Chloro-THP[2,3-d]pyrimidin-2-amine 184.63 Moderate in H₂O –Cl Kinase inhibitors
THP[4,3-d]pyrimidin-2-amine 150.18 High in polar solvents –NH₂ BRD3 BDs
Thieno[2,3-d]pyrimidin-2-amine 275.36 (example) Low in H₂O –S– Cytotoxic agents

Biological Activity

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound with significant biological activity. Research has indicated its potential in various therapeutic areas, particularly in cancer treatment and as an inhibitor of specific enzymes involved in cellular processes.

  • Chemical Formula : C₇H₉N₃
  • CAS Number : 97482-20-7
  • Molecular Weight : 135.17 g/mol

The compound primarily acts as an inhibitor of various kinases and enzymes, which play crucial roles in cell signaling pathways. Notably, it has been found to exhibit inhibitory effects on:

  • Dihydrofolate reductase (DHFR) : This enzyme is critical for DNA synthesis and repair. Inhibition can lead to reduced proliferation of cancer cells .
  • Calmodulin-dependent protein kinase II (CaMKII) : A study reported that certain derivatives of pyrido[2,3-d]pyrimidines showed significantly higher inhibition rates compared to traditional inhibitors like KN-93 .

Antitumor Activity

This compound and its derivatives have been investigated for their antitumor properties. The following table summarizes some key findings from recent studies:

CompoundTarget Enzyme/PathwayActivity LevelReference
This compoundDHFRHigh Affinity
Derivative with ethyl substitutionEPH receptor familyFour-fold increase
8p derivativeCaMKII25-fold higher than KN-93

Inhibition Studies

Inhibition studies have shown that the activity of the compound is influenced by the substitution pattern on the pyrido ring. For example:

  • Compounds with ethyl groups at specific positions demonstrated enhanced biological activity compared to their methylated counterparts .
  • Selectivity for targets such as tyrosine kinases has been noted, making these compounds viable candidates for targeted cancer therapies .

Case Studies

  • Inhibition of DHFR : A study demonstrated that derivatives of this compound effectively inhibited DHFR with a mechanism that reduces tetrahydrofolate levels necessary for pyrimidine synthesis. This was linked to decreased tumor cell proliferation in vitro .
  • Targeting EPH Receptors : Another study highlighted a derivative's ability to target EPH receptors overexpressed in certain cancers. This specificity could lead to reduced side effects compared to non-selective chemotherapeutics .

Q & A

Q. Basic

  • Structural confirmation : NMR spectroscopy (¹H/¹³C) identifies aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 2.5–5.0 ppm) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity, while mass spectrometry (ESI-MS) confirms molecular weight .
  • Physicochemical properties : Predicted data (e.g., boiling point: 361.4±35.0°C; pKa: -1.81±0.20) can guide experimental validation via differential scanning calorimetry (DSC) .

How do structural modifications influence the biological activity of this compound derivatives?

Q. Advanced

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃ at position 4) enhances binding to enzymatic targets (e.g., kinase inhibitors) by modulating electron density .
  • Heterocyclic fusion : Benzothieno or imidazo moieties improve pharmacokinetic profiles (e.g., logP reduction by 0.5–1.0 units) but may reduce aqueous solubility .
  • Activity validation : In vitro assays (IC₅₀ measurements) paired with docking studies (AutoDock Vina) correlate substituent position with target affinity .

How should researchers address contradictions between predicted and experimental physicochemical data?

Advanced
Discrepancies in properties like pKa or density often arise from:

  • Computational limitations : Predicted pKa values (e.g., -1.81±0.20 ) may deviate from experimental titrations due to solvent effects.
  • Crystal packing : X-ray crystallography (e.g., PDB ID: JE7 ) reveals intermolecular interactions altering melting points or solubility.
    Methodology :
  • Validate predictions via experimental techniques (e.g., potentiometric titration for pKa).
  • Use solid-state NMR to assess crystallinity-driven density variations .

What strategies optimize reaction yields in large-scale synthesis?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity, achieving >80% yields in cyclization steps .
  • Catalysis : Pd/C or Ni catalysts enhance coupling reactions (e.g., Suzuki-Miyaura) for aryl-substituted derivatives .
  • Process intensification : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by minimizing residence time .

How can computational modeling predict the reactivity of this compound?

Q. Advanced

  • DFT calculations : Gaussian 09 simulations (B3LYP/6-31G*) map electron density to identify nucleophilic/electrophilic sites (e.g., amine group reactivity) .
  • MD simulations : GROMACS trajectories (100 ns) predict stability in biological membranes, guiding prodrug design .
  • ADMET profiling : SwissADME predicts bioavailability (e.g., %ABS = 65–75) and CYP450 interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine

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